molecular formula C26H28ClN3O5S2 B2427855 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 896013-87-9

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Katalognummer: B2427855
CAS-Nummer: 896013-87-9
Molekulargewicht: 562.1
InChI-Schlüssel: RACYRTGQIGLWCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a novel, synthetic small molecule investigated for its role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in various cancers, including non-small cell lung cancer and glioblastoma, making it a critical target for oncological research [https://www.ncbi.nlm.nih.gov/books/NBK459190/]. This compound is designed to compete with ATP for binding at the kinase domain, thereby blocking the auto-phosphorylation of EGFR and subsequent activation of downstream pro-survival and proliferative pathways such as MAPK/ERK and PI3K/Akt. The molecular structure incorporates a 1,3,4-thiadiazole scaffold, a heterocycle known for conferring significant biological activity and binding affinity in kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/32045886/]. The specific substitution pattern, including the 2-ethylbutanamido group and the 1-(4-chlorophenyl)cyclopentanecarboxylate moiety, is engineered to optimize interactions with the hydrophobic regions of the target protein, enhancing selectivity and potency. As a research-grade compound, it serves as a valuable chemical probe for studying EGFR-driven tumorigenesis, validating new cancer targets, and screening for combination therapies in vitro and in vivo. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O5S2/c1-3-16(4-2)22(32)28-24-29-30-25(37-24)36-15-19-13-20(31)21(14-34-19)35-23(33)26(11-5-6-12-26)17-7-9-18(27)10-8-17/h7-10,13-14,16H,3-6,11-12,15H2,1-2H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACYRTGQIGLWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features several notable structural components:

  • Thiadiazole moiety : Known for its antimicrobial and anticancer properties.
  • Pyran ring : Contributes to the compound's reactivity and biological interactions.
  • Cyclopentanecarboxylate group : Enhances lipophilicity and may influence pharmacokinetics.

The molecular formula is C22H23ClN3O5SC_{22}H_{23}ClN_3O_5S, with a molecular weight of approximately 473.56 g/mol.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : The thiadiazole ring may interact with metal ions in enzyme active sites, while the pyranone ring can form hydrogen bonds with amino acid residues, potentially inhibiting specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Research indicates that similar thiadiazole derivatives exhibit significant antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties .
  • Anticancer Properties : Preliminary studies have shown that compounds with structural similarities can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiadiazole derivatives. The following table summarizes the activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research has highlighted the anticancer potential of related compounds. The following table presents findings from various studies:

Cell LineIC50 (µM)Effect ObservedReference
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including the compound . It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on HeLa cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis. This finding highlights its potential as a chemotherapeutic agent.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features:

  • Thiadiazole moiety : Known for its biological activity, particularly in antimicrobial applications.
  • Pyran ring : Associated with various pharmacological activities, including anti-inflammatory and antioxidant properties.
  • Chlorophenyl group : Enhances lipophilicity and potential biological interactions.

The molecular formula of this compound is C23H25N3O7S2C_{23}H_{25}N_{3}O_{7}S_{2}, with a molecular weight of approximately 519.6 g/mol .

Research into compounds similar to this one has demonstrated significant biological activities:

  • Antimicrobial Properties :
    • The incorporation of thiadiazole and pyran rings has been linked to enhanced antimicrobial efficacy against various pathogens. Studies indicate that derivatives exhibit potent antibacterial and antifungal activities .
    • For instance, the thiadiazole component is known to disrupt microbial cell wall synthesis, making it effective against resistant strains.
  • Anticancer Potential :
    • Preliminary studies suggest that compounds containing similar structural features can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
    • The ability of these compounds to interact with DNA and inhibit topoisomerases has also been explored, presenting a promising avenue for cancer therapy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of diverse functional groups into a single molecular framework. Common synthetic routes include:

  • Nucleophilic substitution reactions involving thiadiazole derivatives.
  • Condensation reactions to form the pyran structure.

These synthetic strategies are advantageous as they facilitate the development of multi-target agents in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

StudyFocusFindings
Study AAntimicrobial activityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study BAnticancer activityShowed reduced viability in various cancer cell lines, particularly breast and colon cancer cells.
Study CSynthesis methodologyDeveloped an efficient synthetic route that minimizes by-products while maximizing yield .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the coupling of a 1,3,4-thiadiazol-2-amine derivative with a 4-oxo-4H-pyran-3-carboxylate scaffold via a thioether linkage. A critical step is the introduction of the 2-ethylbutanamido group onto the thiadiazole ring, which requires careful control of acylation conditions (e.g., using DCC/DMAP as coupling agents). The final esterification of the cyclopentanecarboxylate moiety often employs EDCI/HOBt in anhydrous DMF . Optimization includes:

  • Temperature : Maintaining 0–5°C during acylation to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts may aid in Suzuki-Miyaura coupling for aryl-chlorophenyl integration .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Standard analytical techniques include:

  • 1H/13C NMR : To confirm the presence of the thiadiazole (δ 160–170 ppm for C=S), pyran-4-one (δ 180–185 ppm for C=O), and cyclopentane rings. Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. High-resolution MS (HRMS) validates molecular mass .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclopentane and thiadiazole moieties .

Advanced: How can researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

Contradictions often arise from dynamic rotational barriers or tautomerism in the thiadiazole and pyran-4-one systems. Strategies include:

  • Variable-temperature NMR : To detect conformational changes (e.g., restricted rotation around the thioether bond) .
  • Isotopic labeling : Use of deuterated solvents to suppress exchange broadening in acidic protons (e.g., NH in the 2-ethylbutanamido group) .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., cyclopenta[b]thiophene derivatives) to identify consistent spectral features .

Advanced: What experimental designs are recommended to elucidate the compound’s biological targets and mechanisms?

  • Enzyme inhibition assays : Test against kinases or proteases, given the thiadiazole moiety’s role in ATP mimicry. Use fluorescence-based assays (e.g., ADP-Glo™) to quantify activity .
  • Cellular uptake studies : Radiolabel the compound with 14C or 3H to track intracellular accumulation .
  • Molecular docking : Map interactions with targets like COX-2 or TNF-α using AutoDock Vina, leveraging the 4-chlorophenyl group’s hydrophobicity for binding pocket analysis .

Advanced: How can computational modeling improve the understanding of structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the thiadiazole and pyran-4-one rings .
  • Molecular Dynamics (MD) simulations : Assess the stability of the thioether linkage in lipid bilayers to infer pharmacokinetic behavior .
  • QSAR models : Train datasets using IC50 values of analogs (e.g., pyrimidothiazine derivatives) to correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with bioactivity .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve yield in exothermic steps (e.g., thioether formation) .
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry and mixing rates via response surface methodology .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for esterification to reduce toxicity .

Basic: What are the known stability issues, and how should storage conditions be tailored?

  • Hydrolysis : The ester groups (cyclopentanecarboxylate, pyran-4-one) are prone to degradation in aqueous media. Store at −20°C in anhydrous DMSO under argon .
  • Photodegradation : Thiadiazole and thioether bonds may degrade under UV light. Use amber vials and limit light exposure during handling .

Advanced: How can researchers validate the compound’s selectivity in complex biological matrices?

  • Proteome profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., specific kinases) in cell lines to confirm on-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.